1,3,5,7-Tetranitroso-1,3,5,7-tetrazocane
Description
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX) is a high-performance nitramine explosive widely used in military and industrial applications, including solid rocket propellants, plastic-bonded explosives (PBXs), and detonation charges . HMX belongs to the tetrazocane family, characterized by an eight-membered heterocyclic ring with alternating nitrogen and carbon atoms, substituted with nitro (–NO₂) groups. Its β-polymorph is the most stable and industrially relevant form due to its high density (1.91 g/cm³), detonation velocity (~9.1 km/s), and detonation pressure (~39 GPa) . However, HMX faces challenges such as solid-solid phase transitions, mechanical brittleness, and sensitivity to mechanical stimuli, which limit its application in insensitive munitions .
Properties
CAS No. |
254899-48-4 |
|---|---|
Molecular Formula |
C4H8N8O4 |
Molecular Weight |
232.16 g/mol |
IUPAC Name |
1,3,5,7-tetranitroso-1,3,5,7-tetrazocane |
InChI |
InChI=1S/C4H8N8O4/c13-5-9-1-10(6-14)3-12(8-16)4-11(2-9)7-15/h1-4H2 |
InChI Key |
ORSWDZIIYZRROJ-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN(CN(CN1N=O)N=O)N=O)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetranitroso-1,3,5,7-tetrazocane can be synthesized through the nitration of 1,3,5,7-tetraazocane. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,3,5,7-Tetranitroso-1,3,5,7-tetrazocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher nitrogen oxides.
Reduction: Reduction reactions can convert the nitroso groups to amino groups.
Substitution: The nitroso groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Higher nitrogen oxides and other oxidized derivatives.
Reduction: Amino derivatives of tetrazocane.
Substitution: Various substituted tetrazocane derivatives depending on the substituent introduced.
Scientific Research Applications
1,3,5,7-Tetranitroso-1,3,5,7-tetrazocane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other energetic materials.
Biology: Studied for its potential effects on biological systems, particularly in the context of its energetic properties.
Medicine: Investigated for potential therapeutic applications, although its primary use remains in the field of energetic materials.
Industry: Utilized in the production of explosives and propellants due to its high energy content and stability.
Mechanism of Action
The mechanism of action of 1,3,5,7-tetranitroso-1,3,5,7-tetrazocane involves the release of energy through the rapid decomposition of its nitroso groups. This decomposition generates a large volume of gas and heat, making it effective as an explosive. The molecular targets and pathways involved include the breaking of nitrogen-nitrogen bonds and the formation of nitrogen gas and other by-products.
Comparison with Similar Compounds
Comparison with Similar Energetic Compounds
HMX vs. RDX (1,3,5-Trinitro-1,3,5-triazinane)
- Detonation Performance : HMX outperforms RDX in detonation velocity (9.1 km/s vs. 8.7 km/s) and pressure (39 GPa vs. 34 GPa) due to its higher density and oxygen balance .
- Thermal Stability : HMX decomposes at ~280°C, slightly higher than RDX (~210°C), making it more suitable for high-temperature environments .
- Sensitivity : RDX is marginally less sensitive to impact (7.5 J vs. 7.4 J for HMX) but more sensitive to friction .
- Applications : RDX is preferred in flexible formulations (e.g., polymer-bonded explosives), while HMX is used in high-velocity munitions .
HMX vs. CL-20 (2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane)
- Energy Density : CL-20 has superior detonation velocity (9.8 km/s) and pressure (42 GPa) owing to its cage-like structure and higher density (2.04 g/cm³) .
- Thermal Stability : CL-20 decomposes at ~240°C, slightly lower than HMX, but its energy output justifies its use in advanced propulsion systems .
- Sensitivity : CL-20 is more sensitive to mechanical stimuli, limiting its adoption in insensitive munitions .
HMX vs. TATB (1,3,5-Triamino-2,4,6-trinitrobenzene)
- Safety vs. Performance : TATB is highly insensitive (impact sensitivity >50 J) and thermally stable (decomposition >300°C) but has lower detonation velocity (7.6 km/s) and pressure (29 GPa) .
- Applications : TATB is used in PBXs for nuclear weapons, whereas HMX is employed in scenarios requiring higher energy output .
HMX vs. Triazole-Based Derivatives
- Emerging Compounds: Triazole derivatives with –NO₂, –ONO₂, and –N₃ substituents exhibit detonation velocities up to 9.5 km/s and pressures exceeding 40 GPa, outperforming HMX .
- Thermal Stability : Select triazole derivatives decompose above 250°C, combining high energy with reduced sensitivity .
Data Tables
Table 1: Key Properties of HMX and Comparable Compounds
| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Decomposition Temp (°C) | Impact Sensitivity (J) |
|---|---|---|---|---|---|
| HMX | 1.91 | 9.1 | 39 | 280 | 7.4 |
| RDX | 1.82 | 8.7 | 34 | 210 | 7.5 |
| CL-20 | 2.04 | 9.8 | 42 | 240 | 3.0 |
| TATB | 1.94 | 7.6 | 29 | >300 | >50 |
| Triazole Deriv.* | 1.85–2.10 | 9.2–9.5 | 38–42 | 250–300 | 8–12 |
*Representative data from triazole-based compounds .
Table 2: Crystal Polymorphs and Stability
| Compound | Polymorphs | Stable Form | Density (g/cm³) | Sensitivity |
|---|---|---|---|---|
| HMX | 4 | β-HMX | 1.91 | Moderate |
| RDX | 1 | α-RDX | 1.82 | Moderate |
| CL-20 | 4 | ε-CL-20 | 2.04 | High |
Research Advancements and Challenges
- Morphology Control : Molecular dynamics simulations predict HMX crystal growth in solvents like DMSO, enabling tailored crystal shapes for reduced sensitivity .
- Functionalization : Polydopamine-coated HMX@Al@CuO composites enhance energy release and stability .
- Thermal Decomposition : Studies on HMX/TATB/Viton blends reveal mechanisms for improving long-term stability in PBXs .
- Theoretical Design : DFT studies highlight triazole and tetranitro-bis-triazole isomers as promising HMX alternatives with balanced energy and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
